molecular formula C4H8BrCl B103958 1-Bromo-4-chlorobutane CAS No. 6940-78-9

1-Bromo-4-chlorobutane

Cat. No. B103958
CAS RN: 6940-78-9
M. Wt: 171.46 g/mol
InChI Key: NIDSRGCVYOEDFW-UHFFFAOYSA-N
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Description

1-Bromo-4-chlorobutane, also known as Tetramethylene chlorobromide, is a chemical compound with the formula C4H8BrCl . It has a molecular weight of 171.463 .


Synthesis Analysis

1-Bromo-4-chlorobutane can be synthesized by the addition of bromine to a mixture of phosphorus and d-chlorobutanol . Another method involves the reaction of benzyloxyacetic acid with n-butyllithium and diisopropylamine in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chlorobutane consists of a four-carbon chain (butane) with a bromine atom attached to the first carbon and a chlorine atom attached to the fourth carbon .


Chemical Reactions Analysis

In a protic solvent, the SN2 reaction rate decreases due to solvation of the nucleophile . In a polar aprotic solvent, the SN2 reaction rate increases due to the absence of solvation of the nucleophile .


Physical And Chemical Properties Analysis

1-Bromo-4-chlorobutane is a clear liquid with a density of 1.488 g/mL at 25 °C . It has a boiling point of 80-82 °C at 30 mmHg . The refractive index is 1.4875 .

Scientific Research Applications

Organic Synthesis

1-Bromo-4-chlorobutane is often used in organic synthesis. It can act as a starting material or intermediate in the synthesis of various organic compounds .

Preparation of Other Halogenated Compounds

This compound can be used in the preparation of other halogenated compounds. For example, it can be used in the synthesis of alpha, omega-bromochloroalkanes .

Safety And Hazards

1-Bromo-4-chlorobutane is considered hazardous. It is flammable and may cause skin and eye irritation. It may also cause respiratory irritation . Containers may explode when heated and vapors may form explosive mixtures with air .

properties

IUPAC Name

1-bromo-4-chlorobutane
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InChI

InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

NIDSRGCVYOEDFW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrCl
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DSSTOX Substance ID

DTXSID1049350
Record name 1-Bromo-4-chlorobutane
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Molecular Weight

171.46 g/mol
Source PubChem
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Product Name

1-Bromo-4-chlorobutane

CAS RN

6940-78-9
Record name 1-Bromo-4-chlorobutane
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Record name Butane, 1-bromo-4-chloro-
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Record name 1-BROMO-4-CHLOROBUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 1-bromo-4-chlorobutane?

A1: 1-Bromo-4-chlorobutane is a dihaloalkane with the molecular formula C4H8BrCl and a molecular weight of 171.46 g/mol. While specific spectroscopic data is not detailed in the provided abstracts, its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q2: How is 1-bromo-4-chlorobutane used in organic synthesis?

A: 1-Bromo-4-chlorobutane serves as a versatile building block in organic synthesis. It's used for alkylation reactions, particularly in synthesizing heterocyclic compounds like thienothiepines, oxathiines, and dithiines. It's also employed in creating pharmaceutical intermediates, such as those for Aripiprazole, an antipsychotic drug.

Q3: Can 1-bromo-4-chlorobutane be selectively reduced?

A: Yes, lithium borohydride can selectively reduce the bromine atom in 1-bromo-4-chlorobutane to yield 1-chlorobutane with high yield (96%). This selectivity is also observed in the presence of other functional groups like nitro, ester, and nitrile groups, highlighting its utility in multi-step syntheses.

Q4: What are the applications of 1-bromo-4-chlorobutane in studying biological processes?

A: 1-Bromo-4-chlorobutane plays a crucial role in understanding glutathione conjugation pathways. Research shows that it reacts with glutathione, forming a sulfonium conjugate, similar to the chemotherapy drug Busulfan. This finding helps elucidate the metabolism and excretion mechanisms of Busulfan and related compounds.

Q5: How is 1-bromo-4-chlorobutane utilized in synthesizing bioactive compounds?

A: Researchers utilize 1-bromo-4-chlorobutane to synthesize various bioactive compounds. It's instrumental in creating Erysolin, a natural isothiocyanate with antitumor properties. It's also used in producing Raphanin, another naturally occurring isothiocyanate found in radish seeds with potential medicinal benefits.

Q6: Can 1-bromo-4-chlorobutane be used to synthesize complex molecules like Perhydrohistrionicotoxin?

A: While not a direct reagent, 1-bromo-4-chlorobutane plays a crucial role in the formal synthesis of (-)-Perhydrohistrionicotoxin (PHTX). It's used to introduce a four-carbon chain during the synthesis, highlighting its utility in constructing complex natural products.

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